molecular formula C11H18NO3+ B1265264 (R)-orciprenaline(1+)

(R)-orciprenaline(1+)

Número de catálogo: B1265264
Peso molecular: 212.27 g/mol
Clave InChI: LMOINURANNBYCM-NSHDSACASA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-orciprenaline(1+) is an organic cation obtained by protonation of the secondary amino function of (R)-orciprenaline. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (R)-orciprenaline. It is an enantiomer of a (S)-orciprenaline(1+).

Aplicaciones Científicas De Investigación

Clinical Applications

1. Bronchodilation in Asthma
Orciprenaline is utilized for its bronchodilatory effects in patients with asthma. It acts on beta-2 adrenergic receptors in the bronchial tissues, leading to relaxation of smooth muscles and improved airflow. Clinical studies have demonstrated its efficacy in enhancing peak expiratory flow rates (PEFR) and reducing respiratory distress in asthmatic patients, although it has been found less effective than other beta-2 agonists like salbutamol .

2. Treatment of Airways Obstruction
The compound has been employed to alleviate reversible airways obstruction due to conditions such as chronic bronchitis and pulmonary emphysema. Research indicates that orciprenaline can significantly improve pulmonary function metrics, including FEV1 (Forced Expiratory Volume in 1 second) and MMFR (Maximum Mid-expiratory Flow Rate), particularly in patients with chronic obstructive pulmonary disease (COPD) .

3. Safety Profile and Side Effects
Despite its benefits, orciprenaline has a less favorable risk-benefit profile compared to more selective beta-2 agonists. Adverse effects such as increased heart rate, headache, and gastrointestinal disturbances have been reported. Notably, the drug was withdrawn from the UK market due to concerns over its safety profile relative to other available therapies .

Pharmacological Research

1. Enantiomeric Separation Techniques
Research into (R)-orciprenaline has highlighted the importance of enantiomeric purity in pharmacological applications. Studies employing high-performance liquid chromatography (HPLC) have successfully separated the enantiomers of orciprenaline, demonstrating that the (S)-enantiomer exhibits significantly higher pharmacological activity than its (R)-counterpart . This separation is crucial for developing safer and more effective therapeutic agents.

2. Comparative Efficacy Studies
Clinical trials comparing orciprenaline with other bronchodilators have provided insights into its relative efficacy. For instance, studies indicate that while orciprenaline can provide relief from bronchospasm, it does not achieve the same magnitude of bronchodilation as salbutamol when administered at equivalent doses . These findings underscore the need for ongoing research to optimize dosing regimens and improve therapeutic outcomes.

Analytical Chemistry Applications

1. Method Validation for Chiral Drugs
The analytical methodologies developed for separating and quantifying (R)-orciprenaline are significant for ensuring drug quality and efficacy. Method validation studies have focused on parameters such as accuracy, precision, limit of detection, and limit of quantification for diastereomers of orciprenaline prepared using chiral derivatizing reagents . These methods are essential for regulatory compliance and ensuring patient safety.

2. Emerging Techniques in Chiral Analysis
Recent advancements in capillary electrophoresis (CE) have shown promise for chiral drug analysis, including orciprenaline. CE offers high resolution and sensitivity for separating enantiomers, making it a valuable tool in pharmaceutical development and quality control . The integration of microfluidics into these techniques further enhances their applicability by allowing rapid analysis with minimal sample volumes.

Case Studies

Study Objective Findings
Clinical Trial on Asthmatic ChildrenCompare efficacy of orciprenaline vs salbutamolSalbutamol demonstrated superior bronchodilation compared to orciprenaline over 28 days
HPLC Method ValidationEnantioseparation of orciprenalineAchieved high resolution between (R) and (S) enantiomers; validated for accuracy and precision
Safety Profile ReviewAssess adverse effects of orciprenalineIdentified significant cardiovascular side effects; led to market withdrawal in some regions

Propiedades

Fórmula molecular

C11H18NO3+

Peso molecular

212.27 g/mol

Nombre IUPAC

[(2R)-2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]-propan-2-ylazanium

InChI

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3/p+1/t11-/m0/s1

Clave InChI

LMOINURANNBYCM-NSHDSACASA-O

SMILES

CC(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O

SMILES isomérico

CC(C)[NH2+]C[C@@H](C1=CC(=CC(=C1)O)O)O

SMILES canónico

CC(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-orciprenaline(1+)
Reactant of Route 2
(R)-orciprenaline(1+)
Reactant of Route 3
(R)-orciprenaline(1+)
Reactant of Route 4
(R)-orciprenaline(1+)
Reactant of Route 5
Reactant of Route 5
(R)-orciprenaline(1+)
Reactant of Route 6
(R)-orciprenaline(1+)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.